![molecular formula C13H15N3O B12902387 4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline CAS No. 603067-10-3](/img/structure/B12902387.png)
4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrrolo[3,2-d]isoxazole core fused with an aniline moiety, making it a versatile scaffold for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by intramolecular cyclization to form the pyrrolo[3,2-d]isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring .
Applications De Recherche Scientifique
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticoagulant or antiviral agent
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for studying complex biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl derivatives: These compounds share the core structure but differ in their substituents, affecting their reactivity and applications.
N,N-Dimethylaniline derivatives: These compounds have similar electronic properties but lack the fused heterocyclic ring, making them less versatile.
Uniqueness
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline stands out due to its fused heterocyclic structure, which imparts unique electronic and steric properties. This makes it more versatile for various applications compared to its simpler analogs .
Propriétés
Numéro CAS |
603067-10-3 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
4-(5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H15N3O/c1-16(2)10-5-3-9(4-6-10)12-11-7-8-14-13(11)17-15-12/h3-6,14H,7-8H2,1-2H3 |
Clé InChI |
PYKAGPXDYIKQHM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NOC3=C2CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


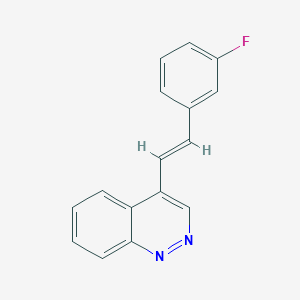
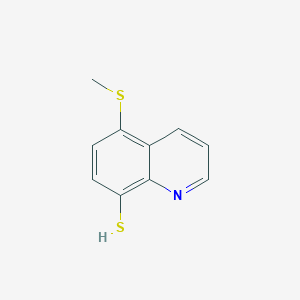
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)
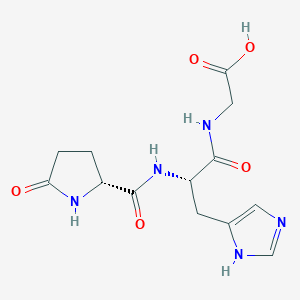
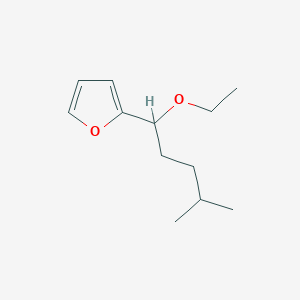
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
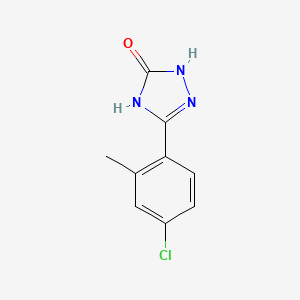
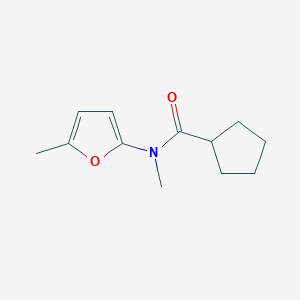
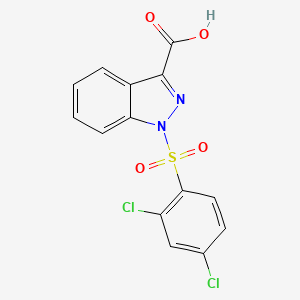
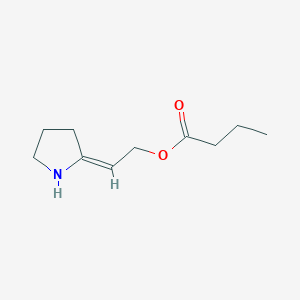

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
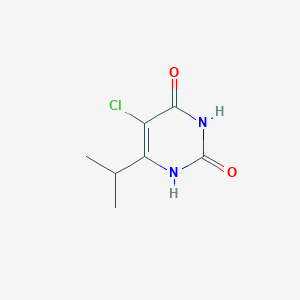
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
